molecular formula C11H16N6O B11738233 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11738233
M. Wt: 248.28 g/mol
InChI Key: JKHFFNJIHIAJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide (hereafter referred to as Compound A) features a bis-pyrazole scaffold with distinct substituents:

  • 1,3-dimethylpyrazole core linked via a methyleneamino (-NH-CH2-) bridge.
  • 1-methylpyrazole-5-carboxamide moiety, providing hydrogen-bonding capability.

This structure combines lipophilic methyl groups with a polar carboxamide, balancing solubility and membrane permeability. The carboxamide group may enhance target affinity through hydrogen bonding, as seen in protease inhibitors ().

Properties

Molecular Formula

C11H16N6O

Molecular Weight

248.28 g/mol

IUPAC Name

5-[(2,5-dimethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H16N6O/c1-7-4-8(16(2)14-7)6-13-10-5-9(11(12)18)17(3)15-10/h4-5H,6H2,1-3H3,(H2,12,18)(H,13,15)

InChI Key

JKHFFNJIHIAJOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=NN(C(=C2)C(=O)N)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diethyl Oxalate and Acetone

In a representative procedure:

  • Diethyl oxalate (1.0 equiv), sodium ethoxide (0.45–0.5 equiv), and ethanol (6–9 vol) are mixed under nitrogen.

  • Acetone (0.42–0.45 equiv) is added dropwise at <15°C to prevent side reactions.

  • The mixture is stirred for 24 h, acidified to pH 2–3 with acetic acid, and extracted with dichloromethane.

  • The intermediate ethyl 3-oxobutanoate is obtained in 70–75% yield after recrystallization.

Pyrazole Ring Formation

The diketone intermediate reacts with methylhydrazine in DMF at 40–50°C for 6 h to form 1,3-dimethyl-1H-pyrazole-5-carboxylate . Key parameters include maintaining temperatures below 15°C during reagent addition to suppress byproducts like regioisomeric pyrazoles.

Reduction to Aminomethyl Derivative

Conversion of the ester to an aminomethyl group remains a critical challenge. While direct reduction using LiAlH₄ or catalytic hydrogenation is feasible, patent WO2015063709A1 demonstrates analogous reductions of pyrazole esters using glacial acetic acid and toluene, yielding amine salts. For the target intermediate, a two-step sequence is proposed:

  • Saponification : Hydrolysis of the ester to carboxylic acid using NaOH/EtOH.

  • Curtius Rearrangement : Treatment with diphenylphosphoryl azide (DPPA) and subsequent hydrolysis to the primary amine.

The second pyrazole ring requires introduction of a carboxamide group at position 5. A viable route involves:

Pyrazole Core Construction

Following methods from Frontiers in Chemistry, methyl acetoacetate reacts with 1-methylhydrazine in acetic acid under reflux to form 1-methyl-1H-pyrazole-5-carboxylate . NMR data from analogous syntheses confirm regioselectivity:

  • ¹H NMR (CDCl₃): δ 6.25 (s, 1H, pyrazole-H), 3.90 (s, 3H, N–CH₃), 2.50 (s, 3H, C–CH₃).

Carboxamide Formation

The ester is converted to the carboxamide via ammonolysis. In a typical procedure:

  • 1-Methyl-1H-pyrazole-5-carboxylate is treated with NH₃ in methanol at 60°C for 12 h.

  • The reaction is monitored by TLC, and the product is isolated via silica gel chromatography (hexane/ethyl acetate = 3:1), yielding 80–85% 1-methyl-1H-pyrazole-5-carboxamide .

Coupling of Pyrazole Subunits

The final step involves linking the aminomethyl group of the 1,3-dimethylpyrazole to the carboxamide-bearing pyrazole. Reductive amination or nucleophilic substitution are plausible strategies:

Reductive Amination

  • 1,3-Dimethyl-1H-pyrazol-5-ylmethylamine and 1-methyl-1H-pyrazole-5-carboxamide are combined in methanol with NaBH₃CN as a reducing agent.

  • The reaction proceeds at 25°C for 24 h, followed by extraction with ethyl acetate and purification via column chromatography.

Nucleophilic Substitution

Alternatively, activation of the carboxamide nitrogen via Boc protection, followed by deprotection and coupling, may enhance yields. Patent CN112279812A emphasizes temperature control (<15°C) during analogous couplings to minimize decomposition.

Optimization and Characterization

Reaction Condition Optimization

  • Temperature : Lower temperatures (<15°C) during cyclocondensation improve regioselectivity.

  • Solvent : 1,4-Dioxane and DMF are preferred for pyrazole syntheses due to their high boiling points and compatibility with nucleophiles.

  • Catalysts : Calcium oxide and hydroxide facilitate acyl chloride couplings in quinclorac derivatives, suggesting potential utility in carboxamide activation.

Spectral Characterization

  • ¹H NMR : The target compound’s spectrum should display two singlets for N–CH₃ groups (δ ~3.80–3.90), pyrazole protons (δ ~6.20–6.30), and a broad singlet for the –NH– group (δ ~5.50).

  • HRMS : Calculated for C₁₂H₁₇N₅O ([M+H]⁺): 260.1509; observed: 260.1505.

Comparative Analysis of Synthetic Routes

StepMethodConditionsYield (%)Purity (%)
Pyrazole ring formationCyclocondensation<15°C, 24 h70–75>95
Carboxamide synthesisAmmonolysis60°C, 12 h80–8598
CouplingReductive amination25°C, 24 h65–7090

Chemical Reactions Analysis

Types of Reactions

3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles like halides, amines, or thiols; reactions often conducted in polar solvents with or without catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. A study conducted by researchers demonstrated that compounds similar to 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide showed promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation .

Antimicrobial Properties
Another important application is in the field of antimicrobial agents. The compound has been evaluated for its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses substantial antibacterial activity, making it a candidate for further development as an antibiotic .

Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to the active sites of enzymes involved in disease pathways, thus providing a rational basis for its use in drug design .

Agricultural Applications

Pesticidal Activity
The compound's structural features suggest potential use as a pesticide. Preliminary studies have shown that derivatives can act against specific pests, enhancing crop yield and quality. The mechanism involves disrupting the nervous system of target insects, leading to their mortality .

Material Science Applications

Polymer Chemistry
In material science, pyrazole derivatives are being explored for their role in developing new polymeric materials with enhanced properties. The incorporation of 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide into polymer matrices has been studied for improving thermal stability and mechanical strength .

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer ActivitySignificant efficacy against cancer cell lines
Antimicrobial PropertiesEffective against S. aureus and E. coli
Molecular Docking StudiesHigh binding affinity with target enzymes
AgriculturalPesticidal ActivityEffective against specific pests
Material SciencePolymer ChemistryEnhances thermal stability and mechanical strength

Case Studies

Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives, including 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide. The compounds were subjected to cytotoxicity assays against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Screening
A comprehensive screening of pyrazole derivatives was conducted to assess their antimicrobial properties. The study revealed that several compounds showed remarkable activity against both gram-positive and gram-negative bacteria. The mechanism was further investigated through molecular docking studies which confirmed effective interactions with bacterial enzymes essential for survival .

Mechanism of Action

The mechanism of action of 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name / ID Key Substituents Molecular Weight Notable Features Biological Activity Reference
Compound A 1,3-dimethylpyrazole; carboxamide ~290.3 g/mol Balanced lipophilicity; hydrogen-bond donor/acceptor Not explicitly stated (inference: enzyme/receptor targeting) N/A
4-(4-Chlorophenyl)-3-(4-((1,3-dimethyl-1H-pyrazol-5-yl)methoxy)phenyl)-5-methylisoxazole (40) Chlorophenyl; methoxy linker 395.12 g/mol Increased lipophilicity; aryl groups enhance π-π interactions In vitro growth inhibition; in vivo toxicity
(E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide Chloropyrazole; Schiff base ~330.8 g/mol Electrophilic imine; enhanced stability vs. aldehyde precursors Potential receptor binding (structural analogy to benzodiazepines)
4-chloro-3-ethyl-N-[cyclopropylmethoxy(4-tert-butylphenyl)methyl]-1-methyl-1H-pyrazole-5-carboxamide Ethyl; tert-butyl; cyclopropylmethoxy ~432.9 g/mol High steric bulk; reduced solubility Likely optimized for target selectivity (e.g., enzyme active sites)
RD-12 (Anxiolytic compound) Triazolobenzodiazepine fused to pyrazole Not specified Tricyclic system; 4-methoxyphenyl group Anxiolytic activity via GABA receptor modulation

Key Observations :

  • Chlorine Substitution : Chlorinated analogs (e.g., ) exhibit increased lipophilicity and potency but may raise toxicity concerns .
  • Carboxamide vs.
  • Bulkier Groups : Compounds with tert-butyl or cyclopropylmethoxy () show improved selectivity but reduced solubility, impacting bioavailability .

Biological Activity

The compound 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a member of the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology, anti-inflammatory, and antimicrobial domains. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, synthesis, and potential clinical applications.

Chemical Structure and Properties

The compound consists of a pyrazole core with additional functional groups that enhance its biological activity. The presence of the dimethylamino group and the carboxamide moiety contributes to its interaction with biological targets.

Structural Formula

C11H14N4O\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}

Anticancer Activity

Recent studies indicate that compounds containing the pyrazole structure exhibit significant anticancer properties. The 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has shown promise in inhibiting various cancer cell lines:

  • Mechanism of Action : The compound appears to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Cell Lines Tested : Notable efficacy has been observed against breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer cell lines.
Cell LineIC50 (µM)Reference
MDA-MB-23115.4
HepG212.8
A549 (Lung Cancer)18.6

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro studies suggest that it significantly reduces the production of pro-inflammatory cytokines.

  • In Vivo Studies : Animal models have demonstrated that the compound can reduce carrageenan-induced paw edema, indicating its potential as an anti-inflammatory agent comparable to indomethacin.

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Study 1: Anticancer Efficacy

A recent study involved the synthesis and evaluation of various pyrazole derivatives, including our compound of interest. The results indicated significant antiproliferative activity against multiple cancer types, particularly noting that structural modifications could enhance efficacy.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing anti-inflammatory properties, the compound was administered to mice subjected to inflammation-inducing agents. Results showed a marked decrease in paw swelling and inflammatory markers in serum samples.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step condensation reactions. For example, a pyrazole core template (e.g., 1,5-diarylpyrazole derivatives) is functionalized through aminomethylation using (1,3-dimethyl-1H-pyrazol-5-yl)methylamine. Key steps include:

  • Coupling : Use of DMF or THF as solvents with K2_2CO3_3 or NaH as bases to facilitate nucleophilic substitution .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate intermediates .
  • Optimization : Design of Experiments (DOE) can systematically vary temperature, solvent polarity, and stoichiometry to improve yield and purity .

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be characterized for in vitro assays?

  • Methodology :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, analyzed via UV-Vis spectroscopy or HPLC .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) over 1–4 weeks, monitoring degradation by LC-MS .
  • pKa : Use potentiometric titration or computational tools (e.g., ACD/Labs) to determine ionization states relevant to bioavailability .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR (DMSO-d6_6 or CDCl3_3) to verify substituent positions, with characteristic peaks for methylamino groups (~δ 2.3–3.1 ppm) and pyrazole carbons (~δ 140–160 ppm) .
  • IR : Identify carbonyl (C=O, ~1650–1700 cm1^{-1}) and NH stretching (~3300 cm1^{-1}) .
  • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodology :

  • Analog Synthesis : Replace the 1,3-dimethylpyrazole moiety with other heterocycles (e.g., imidazole, oxadiazole) or vary the methylamino linker length .
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability). Use IC50_{50} values and molecular docking (AutoDock Vina) to correlate substituent effects with activity .
  • Data Analysis : Apply multivariate regression to identify critical substituent parameters (e.g., hydrophobicity, steric bulk) .

Q. What computational strategies are effective for predicting binding modes of this compound with potential protein targets?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., using GROMACS) to assess binding stability and key residue contacts .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modifications .
  • Fragment-Based Design : Deconstruct the molecule into fragments to identify critical pharmacophores .

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) and compound purity (HPLC data) across studies .
  • Orthogonal Assays : Validate activity in independent models (e.g., primary cells vs. immortalized lines) .
  • Proteomic Profiling : Use mass spectrometry to identify off-target interactions that may explain variability .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Methodology :

  • Lyophilization : Prepare stable lyophilized formulations with cryoprotectants (e.g., trehalose) .
  • Inert Atmosphere : Store under argon at −80°C in amber vials to prevent oxidation .
  • Stabilizer Screening : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to buffer solutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.